![molecular formula C19H18ClF4N3O B13405461 4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)
4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a diazepane ring, a benzyl group substituted with chlorine and fluorine, and a pyridine ring substituted with a trifluoromethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one typically involves multiple steps, including the formation of the diazepane ring and the introduction of the benzyl and pyridine substituents. Common synthetic routes may involve:
Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and carbonyl compounds under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with the diazepane ring.
Substitution with Chlorine and Fluorine: The chlorination and fluorination of the benzyl group can be carried out using reagents such as thionyl chloride and fluorine gas or other fluorinating agents.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzyl or pyridine rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Benzyl halides, pyridine derivatives
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
4-(2-Chloro-4-fluorobenzyl)-1,4-diazepan-5-one: Lacks the pyridine ring and trifluoromethyl group.
1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one: Lacks the benzyl group substituted with chlorine and fluorine.
Uniqueness
4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one is unique due to the combination of its diazepane ring, benzyl group with chlorine and fluorine substitutions, and pyridine ring with a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C19H18ClF4N3O |
|---|---|
分子量 |
415.8 g/mol |
IUPAC名 |
4-[(2-chloro-4-fluorophenyl)methyl]-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C19H18ClF4N3O/c20-16-9-15(21)3-2-14(16)12-27-8-7-26(6-5-18(27)28)11-13-1-4-17(25-10-13)19(22,23)24/h1-4,9-10H,5-8,11-12H2 |
InChIキー |
XYLLSIHMLHHZEF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(C1=O)CC2=C(C=C(C=C2)F)Cl)CC3=CN=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


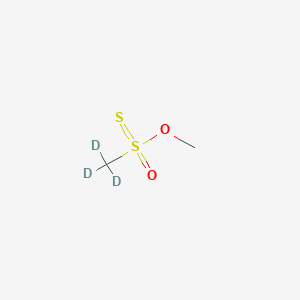

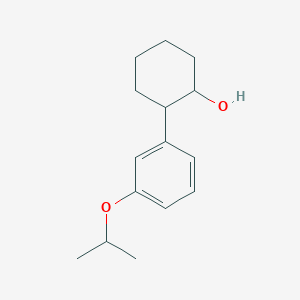
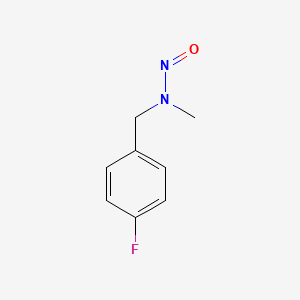
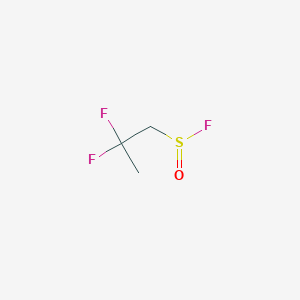

![methyl N-[1-[2-[[4-[1-(4-tert-butylphenyl)-5-[4-[[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13405429.png)
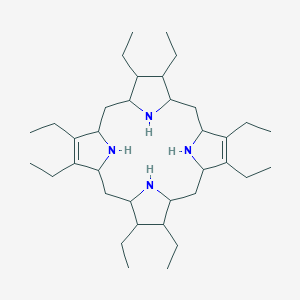
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine](/img/structure/B13405457.png)
![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)
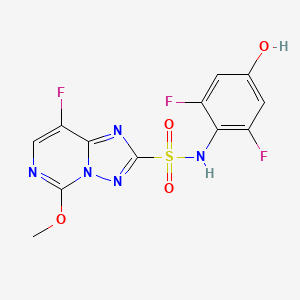
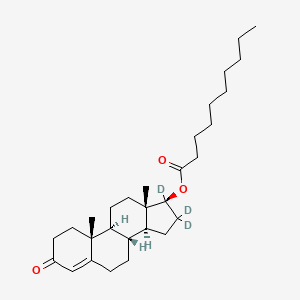
![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)
